molecular formula C9H13NO B1530182 [2-(Furan-2-yl)ethyl](prop-2-en-1-yl)amine CAS No. 1248715-33-4

[2-(Furan-2-yl)ethyl](prop-2-en-1-yl)amine

Cat. No. B1530182
CAS RN: 1248715-33-4
M. Wt: 151.21 g/mol
InChI Key: JXHBTXFCUCDFOE-UHFFFAOYSA-N
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Description

“2-(Furan-2-yl)ethylamine” is a chemical compound with the CAS Number: 1248715-33-4 . Its molecular formula is C9H13NO and it has a molecular weight of 151.21 . The IUPAC name for this compound is N-[2-(2-furyl)ethyl]-2-propen-1-amine . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “2-(Furan-2-yl)ethylamine” is 1S/C9H13NO/c1-2-6-10-7-5-9-4-3-8-11-9/h2-4,8,10H,1,5-7H2 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-(Furan-2-yl)ethylamine” is a liquid at room temperature . It has a molecular weight of 151.21 .

Scientific Research Applications

Novel Routes to Pyrroles and Polyesters

  • Synthesis of Pyrroles : Friedrich et al. (2002) describe a novel route to synthesize 1,2,4-trisubstituted pyrroles using 2-(acylmethylene)propanediol diacetates, which cyclize under acidic conditions to give furans, reacting with primary amines under palladium catalysis to yield pyrroles with moderate to good yields (Friedrich, Wächtler, & Meijere, 2002).
  • Biobased Polyesters : Jiang et al. (2014) reported on the enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block, showcasing its potential as a valuable biobased rigid diol in polyester synthesis, offering an environmentally friendly alternative to aromatic monomers (Jiang, Woortman, Alberda van Ekenstein, Petrović, & Loos, 2014).

Chemical Structure and Reactivity Studies

Biological Activity Analysis

  • Cytotoxicity and Antimicrobial Activity : Phutdhawong et al. (2019) studied the biological activities of methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives, including a specific amine derivative, which showed potent biological activity against cancer cell lines and bacteria, underscoring the potential medicinal applications of furan derivatives (Phutdhawong, Inpang, Taechowisan, & Phutdhawong, 2019).

Materials Science and Polymer Research

  • Furan-Based Poly(esteramide)s : Triki et al. (2013) synthesized polyesteramides based on a biobased diester derived from furan, showing that these materials are thermally stable, amorphous compounds with potential as sustainable alternatives to conventional polyamides (Triki, Abid, Tessier, Abid, Gharbi, & Fradet, 2013).

The research on 2-(Furan-2-yl)ethylamine and its derivatives is diverse, encompassing the synthesis of novel organic compounds, the development of biobased polymers, and investigations into their biological activities. These studies illustrate the compound's versatility and its potential in contributing to the advancement of sustainable materials and therapeutics.

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N-[2-(furan-2-yl)ethyl]prop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-2-6-10-7-5-9-4-3-8-11-9/h2-4,8,10H,1,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHBTXFCUCDFOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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